Fepradinol

Content Navigation

Fepradinol solves matrix instability and assay failures caused by acidic NSAIDs in topical formulation R&D. Its basic aminoalcohol structure ensures compatibility with pH-sensitive hydrogels and transdermal patches, while delivering early-phase anti-inflammatory activity in PAF-, dextran-, or nystatin-induced edema models.

- No carboxylic acid: prevents phase separation and pH shifts in lipid/gel matrices.

- Efficacy independent of prostaglandin biosynthesis, enabling mechanistic studies where COX inhibitors fail.

Supplied as a high-purity reference standard with reliable batch consistency for formulation development.

CAS Number

Product Name

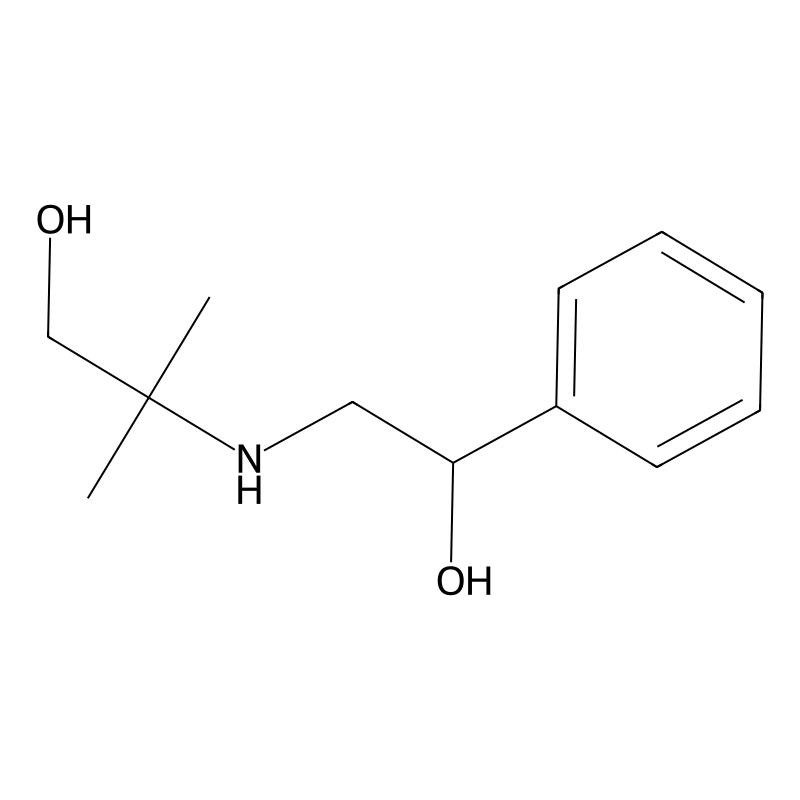

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Fepradinol is a synthetic aminoalcohol derivative (2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol) utilized as a specialized non-steroidal anti-inflammatory drug (NSAID) reference standard and formulation active [1]. Unlike traditional NSAIDs that contain a carboxylic acid moiety, Fepradinol features a basic aminoalcohol structure that fundamentally alters its solubility profile, salt-formation chemistry, and compatibility within complex topical matrices. Commercially, it is procured for advanced in vivo inflammatory modeling and the development of topical dermatological or musculoskeletal formulations where classical cyclooxygenase (COX) inhibitors exhibit poor matrix compatibility or unwanted prostaglandin-related systemic effects[1].

Research Fit

Substituting Fepradinol with common in-class alternatives like Indomethacin or Piroxicam fails in both mechanistic assays and formulation workflows[1]. Mechanistically, classical NSAIDs strictly inhibit prostaglandin biosynthesis, rendering them ineffective against early-phase or non-prostaglandin-mediated inflammatory pathways, such as platelet-activating factor (PAF) or dextran-induced edema. Chemically, substituting a basic aminoalcohol with an acidic NSAID disrupts the pH balance, rheology, and penetration kinetics of specialized topical hydrogels and lipid-based delivery systems, frequently leading to phase separation or compromised active pharmaceutical ingredient (API) bioavailability [2].

Substitution Risk

Biphasic Edema Inhibition

In established models of acute inflammation, Fepradinol demonstrates a broader temporal efficacy profile than classical NSAIDs. When administered at 25 mg/kg (p.o.), Fepradinol successfully inhibits both the early and late stages of kaolin- and nystatin-induced rat paw edema. In direct contrast, standard comparators like Indomethacin (10 mg/kg) and Piroxicam (10 mg/kg) only inhibit the late stage of the inflammatory response [1].

| Evidence Dimension | Inhibition of early and late-stage edema |

| Target Compound Data | Inhibits both early and late stages (25 mg/kg, p.o.) |

| Comparator Or Baseline | Indomethacin and Piroxicam (10 mg/kg, p.o.) inhibit ONLY the late stage |

| Quantified Difference | Fepradinol provides complete biphasic suppression, whereas comparators fail to suppress early-phase inflammation |

| Conditions | Kaolin- and nystatin-induced rat paw edema models |

Procuring Fepradinol is essential for researchers requiring a positive control that reliably suppresses early-phase, non-prostaglandin-driven acute inflammatory responses.

PAF-Mediated Edema Inhibition

Fepradinol exhibits distinct efficacy in inflammatory pathways completely unrelated to prostaglandins. In PAF-induced edema models, Fepradinol (25 mg/kg, p.o.) clearly inhibits the inflammatory process, matching the efficacy of specialized agents like phenidone (100 mg/kg). Selective COX inhibitors exhibit zero anti-inflammatory activity against PAF-induced edema, making Fepradinol a strictly non-interchangeable compound for these specific assays [1].

| Evidence Dimension | Inhibition of PAF-induced inflammation |

| Target Compound Data | Clear inhibition of the inflammatory process (25 mg/kg, p.o.) |

| Comparator Or Baseline | Selective cyclooxygenase (COX) inhibitors (Baseline: No effect) |

| Quantified Difference | Fepradinol actively suppresses PAF-mediated edema, while standard COX inhibitors fail entirely |

| Conditions | Platelet-activating factor (PAF)-induced rat paw edema |

This confirms Fepradinol's utility as an indispensable pharmacological tool for isolating and targeting PAF-mediated pathways without COX interference.

Dextran-Induced Edema Suppression

Fepradinol provides robust protection against dextran-induced edema, a model primarily driven by histamine and serotonin release rather than prostaglandins. Fepradinol (25 mg/kg, p.o.) achieves an inhibitory effect nearly equal to the potent antihistamine/antiserotonergic agent cyproheptadine (10 mg/kg). Indomethacin, a standard NSAID comparator, has no measurable effect in this model [1].

| Evidence Dimension | Suppression of dextran-induced edema |

| Target Compound Data | Near-equivalent inhibition to Cyproheptadine (25 mg/kg vs 10 mg/kg) |

| Comparator Or Baseline | Indomethacin (Baseline: No effect) |

| Quantified Difference | Fepradinol successfully inhibits histamine/serotonin-driven edema, whereas Indomethacin provides 0% inhibition |

| Conditions | Dextran-induced paw edema in rats |

Buyers developing broad-spectrum topical therapeutics must select Fepradinol over classical NSAIDs to effectively counteract histamine/serotonin-driven vascular permeability.

Aminoalcohol Formulation Compatibility

Unlike standard NSAIDs (e.g., Indomethacin, Diclofenac) which possess acidic carboxylic acid moieties, Fepradinol is a basic aminoalcohol. This fundamental structural difference prevents the pH-driven precipitation often seen when formulating acidic APIs into specialized dermatological creams, such as rosacea treatments or dispersible pastes. Fepradinol's basicity allows for distinct salt formations and seamless integration into hydrophilic ointment bases containing stearic acid and cetyl alcohol without disrupting matrix rheology [1].

| Evidence Dimension | Functional group chemistry and matrix compatibility |

| Target Compound Data | Basic aminoalcohol (compatible with diverse salt formations and hydrophilic matrices) |

| Comparator Or Baseline | Indomethacin/Diclofenac (Acidic carboxylic acids, prone to low-pH precipitation) |

| Quantified Difference | Fepradinol maintains formulation stability in basic/neutral hydrogels where acidic NSAIDs disrupt rheology or precipitate |

| Conditions | Formulation of topical dermatological creams and dispersible pastes |

Selecting Fepradinol prevents rheological failure and phase separation in specialized topical formulations that are chemically incompatible with acidic APIs.

Non-Prostaglandin Inflammatory Modeling

Fepradinol is a highly specific reference standard for in vivo assays involving PAF, dextran, kaolin, or nystatin-induced edema, where traditional COX inhibitors fail to provide early-phase suppression[1].

Topical Dermatological Formulations

Due to its basic aminoalcohol structure, Fepradinol is utilized in the R&D of novel topical hydrogels, rosacea treatments, and transdermal patches where acidic NSAIDs cause matrix instability or skin irritation [2].

Negative Control in COX Screening

Fepradinol serves as a highly effective in vivo anti-inflammatory agent that simultaneously acts as a negative control in in vitro arachidonic acid and 15-lipoxygenase assays, proving that observed efficacy is independent of prostaglandin E2 biosynthesis[1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Masso JM, Villar AM, Conde JR, Martorell J. Effects of fepradinol on rat acute models of vascular permeability and leucocyte migration. Agents Actions. 1994 Oct;42(3-4):118-22. PubMed PMID: 7879696.

3: Masso JM, Conde JR, Villar AM, Martorell J. Effect of fepradinol on rat hind paw oedema induced by several inflammatory agents. J Pharm Pharmacol. 1993 Nov;45(11):959-62. PubMed PMID: 7511161.

4: Goday JJ, Yanguas I, González-Güemes M, Oleaga JM, Ilardia R, Soloeta R. No evidence of cross-reaction between fepradinol and other phenylethanolamines. Contact Dermatitis. 1997 Mar;36(3):170-1. PubMed PMID: 9145277.

5: Gomez A, Martorell A, de la Cuadra J. Allergic contact dermatitis from fepradinol in a child. Contact Dermatitis. 1994 Jan;30(1):44. PubMed PMID: 8156765.

6: Izu R, Aguirre A, Irazabal B, Goday J, Díaz-Pérez JL. Allergic contact dermatitis from fepradinol. Contact Dermatitis. 1992 Oct;27(4):266-7. PubMed PMID: 1451503.

7: Santos-Briz A, Antúnez P, Muñoz E, Morán M, Fernández E, Unamuno P. Vascular-occlusive contact dermatitis from fepradinol. Contact Dermatitis. 2004 Jan;50(1):44-6. PubMed PMID: 15059106.

8: Rodríguez Granados T, Piñeiro G, de la Torre C, Cruces Prado MJ. Photoallergic contact dermatitis from fepradinol. Contact Dermatitis. 1998 Oct;39(4):194-5. PubMed PMID: 9817228.

9: Ortiz-Frutos FJ, Hergueta JP, Quintana I, Zarco C, Iglesias L. Allergic contact dermatitis from fepradinol: report of 4 cases and review of the literature. Contact Dermatitis. 1994 Sep;31(3):193-5. Review. PubMed PMID: 7821022.

10: Aranzabal A, De Barrio M, Rodriguez V, Baeza ML, Tornero P. Allergic contact dermatitis from fepradinol. Contact Dermatitis. 1994 Aug;31(2):121. PubMed PMID: 7750256.

11: Schnuch A. Fepradinol allergy: possibly a case of unnoticed cross-reaction due to misclassification. Contact Dermatitis. 1994 Apr;30(4):243-5. PubMed PMID: 8033556.

12: Goday JJ, Yanguas I, Ilardia R, Soloeta R. Subacute contact dermatitis from fepradinol. Contact Dermatitis. 1993 Sep;29(3):160. PubMed PMID: 8222635.

13: Barranco R, Rodríguez A, de Barrio M, Trujillo MJ, de Frutos C, Matheu V, Tornero P, Herrero T. Sympathomimetic drug allergy: cross-reactivity study by patch test. Am J Clin Dermatol. 2004;5(5):351-5. PubMed PMID: 15554736.

14: Waldeck B, Jeppsson AB, Widmark E. Partial agonism and functional selectivity: a study on beta-adrenoceptor mediated effects in tracheal, cardiac and skeletal muscle. Acta Pharmacol Toxicol (Copenh). 1986 Mar;58(3):209-18. PubMed PMID: 2872766.

15: Gonzalo MA, Revenga F. Multiple cutaneous sensitization to nonsteroidal anti-inflammatory drugs. Dermatology. 1996;193(1):59-60. PubMed PMID: 8864624.

Explore Compound Types